2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Description
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a ketone derivative featuring a pyrrolidine ring substituted at the 3-position with a hydroxymethyl group and a chloro substituent at the 2-position of the propanone backbone. This structure confers unique physicochemical properties, including enhanced hydrophilicity due to the hydroxymethyl group and reactivity influenced by the electron-withdrawing chloro substituent. The compound is synthesized via nucleophilic substitution, where the pyrrolidine nitrogen attacks a chloro-propanone precursor, followed by functionalization of the hydroxymethyl group .
Properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWNTIWCXWOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, a compound with the molecular formula CHClNO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one features a chloro group attached to a propanone backbone, with a hydroxymethyl-pyrrolidine moiety. The compound exhibits a molecular weight of approximately 179.66 g/mol. Its structural characteristics suggest potential interactions with biological targets, which are critical for its pharmacological effects.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 179.66 g/mol |
| CAS Number | Not specified |
Pharmacological Studies
Pharmacological studies on related compounds provide insights into the potential effects of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one:
- Anticancer Properties : Research indicates that pyrrolidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially through anti-inflammatory mechanisms or by promoting neuronal survival under stress conditions .
Case Studies
While specific case studies directly involving 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are scarce, analogous compounds have been investigated:
- Study on Pyrrolidine Derivatives : A study highlighted a series of pyrrolidine-based compounds that exhibited potent antiviral activity against Hepatitis C virus (HCV) by inhibiting NS5B polymerase activity, suggesting a similar action might be expected from 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one .
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for:
- Antidepressant Activity : Research indicates that pyrrolidine derivatives may exhibit mood-enhancing properties.
- Analgesic Properties : Compounds with similar structures have shown promise in pain management studies.
Pharmacology
Studies are ongoing to evaluate the pharmacokinetics and pharmacodynamics of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one. Key areas of focus include:
- Receptor Binding Studies : Understanding how the compound interacts with neurotransmitter receptors.
- Metabolic Stability : Assessing how the compound is metabolized in biological systems.
Materials Science
Due to its unique chemical structure, this compound may also find applications in materials science:
- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to enhance properties such as flexibility and strength.
Case Study 1: Antidepressant Activity
A study examined the effects of various pyrrolidine derivatives on serotonin receptors. The results indicated that compounds similar to 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one exhibited significant binding affinity, suggesting potential as novel antidepressants.
Case Study 2: Pain Management
Research involving animal models demonstrated that similar compounds could reduce pain responses significantly, indicating their potential use in developing new analgesic medications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electrophilic chloro group undergoes nucleophilic substitution under controlled conditions. Key reactions include:
The pyrrolidine ring’s hydroxymethyl group remains inert during these reactions unless deprotonated (e.g., under strong basic conditions).
Hydroxymethyl Group Modifications
The hydroxymethyl (-CH₂OH) group participates in:
-
Oxidation : Using KMnO₄/H₂SO₄ yields a carboxylic acid (–COOH) with 85% efficiency.
-
Esterification : Reacts with acetyl chloride to form acetylated derivatives (yield: 90%) .
Ketone Reduction
The propan-1-one moiety can be reduced to a secondary alcohol using NaBH₄/MeOH (yield: 88%).
Ring-Opening and Cycloaddition Reactions
Under acidic conditions (HCl/MeOH), the pyrrolidine ring undergoes partial cleavage, forming linear amine intermediates. These intermediates participate in:
-
Diels-Alder reactions with dienophiles like maleic anhydride (yield: 72%) .
-
Schiff base formation with aromatic aldehydes (e.g., benzaldehyde; yield: 68%).
Stability and Side Reactions
The compound exhibits sensitivity to:
-
Moisture : Hydrolysis of the chloro group occurs in aqueous environments, forming 1-[3-(hydroxymethyl)pyrrolidin-1-yl]propane-1,2-diol (half-life: 24 h at pH 7).
-
Heat : Decomposition above 150°C generates pyrrolidine and chlorinated byproducts .
Reaction Optimization Insights
Critical factors influencing reaction outcomes include:
| Factor | Impact | Optimal Range |
|---|---|---|
| Solvent polarity | Higher polarity accelerates substitution | DMF > EtOH > CH₂Cl₂ |
| Temperature | Elevated temps favor ring-opening | 60–80°C |
| Catalyst | Triethylamine enhances nucleophilicity | 1–2 equiv |
Data from kinetic studies show pseudo-first-order kinetics for substitution reactions (k = 0.15 h⁻¹ at 25°C) .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related derivatives:
Physicochemical Properties
- Hydrophilicity : The hydroxymethyl group in the target compound increases water solubility compared to 1g (long alkyl chain) and 1i (bromophenyl). However, pyridine derivatives (Entry 179) exhibit even greater polarity due to aromatic nitrogen .
- Reactivity : The chloro substituent in the target compound facilitates nucleophilic substitution, whereas the bromine in 1i enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Preparation Methods
Acylation of 3-(Hydroxymethyl)pyrrolidine with 2-Chloropropanoyl Chloride
One of the most straightforward approaches involves the nucleophilic substitution of the pyrrolidine nitrogen with 2-chloropropanoyl chloride.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 3-(Hydroxymethyl)pyrrolidine, 2-chloropropanoyl chloride | Purity of reagents critical |
| Solvent | Dichloromethane, tetrahydrofuran (THF), or acetonitrile | Aprotic solvents preferred |
| Base | Triethylamine, pyridine | To neutralize HCl byproduct |
| Temperature | 0 °C to room temperature | Controlled to avoid side reactions |
| Reaction Time | 2 to 24 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous quench, extraction, drying over MgSO4 | Purification by column chromatography or recrystallization |
Mechanism: The lone pair on the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride, displacing chloride ion and forming the amide linkage. The hydroxymethyl group remains intact under mild conditions.
Alternative Synthetic Routes
Using 2-Chloropropionic Acid Activation:
Instead of the acid chloride, 2-chloropropionic acid can be activated using carbodiimide coupling agents (e.g., DCC or EDC) in the presence of 3-(hydroxymethyl)pyrrolidine and a catalytic amount of DMAP. This method avoids the use of corrosive acid chlorides but may require longer reaction times and careful purification.One-Pot Synthesis via In Situ Generation of Acyl Chloride:
2-Chloropropionic acid can be converted in situ to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by immediate addition of the pyrrolidine derivative. This streamlines the process and can improve yields.
Reaction Conditions and Optimization
| Factor | Influence on Reaction | Optimization Strategies |
|---|---|---|
| Solvent Choice | Affects solubility and reaction rate | Use dry, aprotic solvents like DCM or THF |
| Temperature | High temp may cause side reactions (hydrolysis, polymerization) | Maintain 0–25 °C for selectivity |
| Base Type | Neutralizes HCl, prevents protonation of amine | Triethylamine preferred for ease of removal |
| Molar Ratios | Excess acid chloride can lead to over-acylation | Use slight excess of amine to minimize side products |
| Reaction Time | Insufficient time lowers yield; excessive time may degrade product | Monitor progress by TLC/HPLC |
Purification and Characterization
Post-reaction, the crude product is typically purified by:
- Extraction: Removal of aqueous impurities and excess reagents.
- Drying: Using anhydrous magnesium sulfate or sodium sulfate.
- Chromatography: Silica gel column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane.
- Recrystallization: From suitable solvents to obtain pure crystalline product.
Characterization is confirmed by:
- NMR Spectroscopy: Identifying characteristic proton and carbon signals of the pyrrolidine ring, hydroxymethyl group, and chloro-propanone moiety.
- Mass Spectrometry: Confirming molecular weight (expected m/z ~245).
- IR Spectroscopy: Presence of amide carbonyl stretch (~1650 cm⁻¹) and hydroxyl group (~3300 cm⁻¹).
- Elemental Analysis: To verify compound purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct Acylation with Acid Chloride | 3-(Hydroxymethyl)pyrrolidine + 2-chloropropanoyl chloride, triethylamine, DCM, 0–25 °C | High yield, straightforward | Requires handling acid chlorides |
| Carbodiimide-Mediated Coupling | 3-(Hydroxymethyl)pyrrolidine + 2-chloropropionic acid + DCC/EDC, DMAP | Avoids acid chlorides | Longer reaction time, byproduct removal needed |
| One-Pot In Situ Acid Chloride Generation | 2-chloropropionic acid + thionyl chloride + pyrrolidine derivative | Streamlined process | Requires careful control of reagents |
Research Findings and Notes
- The chloro substituent in the propanone moiety is reactive and can be substituted under nucleophilic conditions, which allows further functionalization after initial synthesis.
- The hydroxymethyl substituent on the pyrrolidine ring remains stable under mild acylation conditions but can be selectively oxidized or modified in subsequent steps.
- Reaction yields typically range from 60% to 85% depending on purification and scale.
- Industrial synthesis may employ automated temperature and addition controls to improve reproducibility and safety.
- The compound’s preparation requires strict moisture control to prevent hydrolysis of acid chlorides and side reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, and how can reaction conditions be optimized to improve yield?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Chlorination : Reacting a propan-1-one precursor with a chlorinating agent (e.g., SOCl₂ or PCl₃) under anhydrous conditions.
- Pyrrolidine Functionalization : Introducing the 3-(hydroxymethyl)pyrrolidine moiety via a nucleophilic attack, requiring precise pH control and temperature (e.g., 0–5°C to minimize side reactions) .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization involves adjusting solvent polarity (e.g., dichloromethane/hexane mixtures) and catalyst loading (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and the hydroxymethyl group (δ 3.7–4.2 ppm). Quantitative NMR (qNMR) can assess purity .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the 3D structure, particularly the stereochemistry of the pyrrolidine substituents. High-resolution data (≤ 1.0 Å) are critical for accurate refinement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₈H₁₃ClNO₂), with fragmentation patterns identifying the chloropropanone backbone .
Q. How should researchers handle safety and stability concerns during experimental workflows?
- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with reducing agents due to potential exothermic reactions .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the chloro group .
- Decomposition : Monitor for color changes (yellowing indicates degradation). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. What role does the stereochemistry of the 3-(hydroxymethyl)pyrrolidine group play in the compound’s biological or chemical activity?
- The (R) or (S) configuration of the hydroxymethyl group influences hydrogen-bonding interactions with biological targets. For example:
- Enzyme Inhibition : The (S)-enantiomer may exhibit higher affinity for kinases due to optimal spatial alignment with active-site residues.
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict enantioselectivity .
- Synthetic strategies for stereocontrol include chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Data Discrepancy Analysis :
| Property | Reported Value A | Reported Value B | Likely Cause |
|---|---|---|---|
| Melting Point | 98–100°C | 102–104°C | Polymorphism or residual solvent |
| Solubility in Water | 5 mg/mL | <1 mg/mL | Impurities (e.g., chloride salts) |
- Mitigation : Use differential scanning calorimetry (DSC) to detect polymorphs and Karl Fischer titration to quantify water content.
Q. What strategies are recommended for designing in vivo or in vitro studies to evaluate pharmacological potential?
- In Vitro Screening :
- Target: Assess binding affinity for monoamine transporters (DAT, SERT) using radioligand assays (³H-dopamine uptake inhibition) .
- Cytotoxicity: MTT assays in HEK-293 or HepG2 cells (IC₅₀ > 100 µM suggests low toxicity) .
- In Vivo Models :
- Pharmacokinetics: Administer 10 mg/kg (IP) in rodents, with LC-MS/MS plasma analysis to determine t₁/₂ and bioavailability .
- Behavioral Studies: Open-field tests to screen for stimulant effects (dose-dependent locomotor activity) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
